molecular formula C14H12N2O B13704914 6-Methyl-1-phenylbenzimidazol-2(3H)-one

6-Methyl-1-phenylbenzimidazol-2(3H)-one

Cat. No.: B13704914
M. Wt: 224.26 g/mol
InChI Key: HYKOXWVVDCZSJW-UHFFFAOYSA-N
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Description

6-Methyl-1-phenylbenzimidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes. The presence of a methyl group and a phenyl group in the structure may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenylbenzimidazol-2(3H)-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 6-methyl-1-phenyl-2-carboxylic acid, under acidic or basic conditions. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous processes. These methods may include the use of high-pressure reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenylbenzimidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent for treating various diseases.

    Industry: Applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenylbenzimidazol-2(3H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. The molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-1-phenylbenzimidazol-2(3H)-one include other benzimidazole derivatives such as:

  • 1-Phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Comparison

Compared to these similar compounds, this compound may exhibit unique properties due to the presence of both a methyl group and a phenyl group. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other benzimidazole derivatives.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-benzimidazol-2-one

InChI

InChI=1S/C14H12N2O/c1-10-7-8-12-13(9-10)16(14(17)15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)

InChI Key

HYKOXWVVDCZSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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